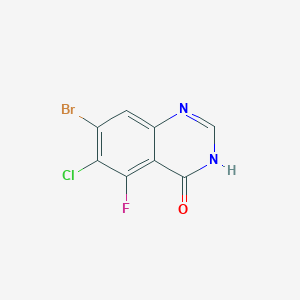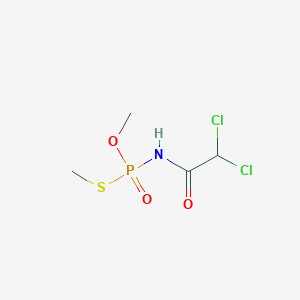![molecular formula C13H21NO2 B13972928 1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate CAS No. 203662-44-6](/img/structure/B13972928.png)
1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester can be achieved through several routes. One approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These methods typically require specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated spirocyclic compound.
Applications De Recherche Scientifique
2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which 2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The spirocyclic structure may allow for unique binding interactions, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring.
6-Azaspiro[3.4]octane-6-carboxylic acid: This compound lacks the methylene group present in 2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester.
Uniqueness
The presence of the methylene group in 2-Methylene-6-azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester provides unique chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
203662-44-6 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
tert-butyl 2-methylidene-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C13H21NO2/c1-10-7-13(8-10)5-6-14(9-13)11(15)16-12(2,3)4/h1,5-9H2,2-4H3 |
Clé InChI |
MBPPKPDKXDYTTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=C)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13972846.png)



![4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid](/img/structure/B13972875.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,8-dimethyl-4-oxo-, ethyl ester](/img/structure/B13972879.png)






![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-2-amine](/img/structure/B13972925.png)
![2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13972936.png)
